molecular formula C19H29NO2 B14392322 3,5-Di-tert-butylphenyl but-1-en-1-ylcarbamate CAS No. 88310-09-2

3,5-Di-tert-butylphenyl but-1-en-1-ylcarbamate

Cat. No.: B14392322
CAS No.: 88310-09-2
M. Wt: 303.4 g/mol
InChI Key: AXHPHTPFTVCVBH-UHFFFAOYSA-N
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Description

3,5-Di-tert-butylphenyl but-1-en-1-ylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a phenyl ring substituted with two tert-butyl groups at the 3 and 5 positions, and a but-1-en-1-ylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Di-tert-butylphenyl but-1-en-1-ylcarbamate typically involves the reaction of 3,5-di-tert-butylphenol with but-1-en-1-yl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The product would then be purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-Di-tert-butylphenyl but-1-en-1-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized to form quinones.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3,5-Di-tert-butylphenyl but-1-en-1-ylcarbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of polymers and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 3,5-Di-tert-butylphenyl but-1-en-1-ylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. The phenyl ring and tert-butyl groups contribute to the compound’s stability and specificity in binding to its targets.

Comparison with Similar Compounds

Similar Compounds

    3,5-Di-tert-butylphenol: A precursor in the synthesis of 3,5-Di-tert-butylphenyl but-1-en-1-ylcarbamate.

    3,5-Di-tert-butylcatechol: Similar structure but with hydroxyl groups instead of the carbamate group.

    1-tert-Butyl-3,5-dimethylbenzene: Similar phenyl ring structure with different substituents.

Uniqueness

This compound is unique due to the presence of both tert-butyl groups and the but-1-en-1-ylcarbamate group

Properties

CAS No.

88310-09-2

Molecular Formula

C19H29NO2

Molecular Weight

303.4 g/mol

IUPAC Name

(3,5-ditert-butylphenyl) N-but-1-enylcarbamate

InChI

InChI=1S/C19H29NO2/c1-8-9-10-20-17(21)22-16-12-14(18(2,3)4)11-15(13-16)19(5,6)7/h9-13H,8H2,1-7H3,(H,20,21)

InChI Key

AXHPHTPFTVCVBH-UHFFFAOYSA-N

Canonical SMILES

CCC=CNC(=O)OC1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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